Triazole Position Tunes Aqueous Solubility by up to 7.2-Fold in CDK9 Degraders
In a systematic study of AT7519-based CDK9 degraders, changing the relative distribution of linker atoms around the central triazole ring from a 4:4 to an 8:2 arrangement reduced kinetic aqueous solubility from 40.9 ± 4.9 μM to 5.65 ± 1.7 μM, a 7.2-fold decrease [1]. This demonstrates that triazole placement — not merely linker length — is a tunable parameter for solubility optimization. For benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate, the triazole is positioned three carbons from the carbamate nitrogen, offering a specific geometry that falls between the extremes of linker distribution and can be used to predictably modulate the solubility of the final PROTAC.
| Evidence Dimension | Kinetic aqueous solubility of PROTACs with varying triazole position |
|---|---|
| Target Compound Data | Compound with 4:4 atom distribution (closest analog to target compound geometry): 40.9 ± 4.9 μM [1] |
| Comparator Or Baseline | Compound with 8:2 atom distribution: 5.65 ± 1.7 μM; Compound with 4:10 distribution: 3.42 ± 1.9 μM [1] |
| Quantified Difference | Up to 7.2-fold solubility decrease with altered triazole position |
| Conditions | AT7519-thalidomide CDK9 degraders; kinetic solubility measured in PBS at pH 7.4; MV4-11 and MOLM-13 cell lines |
Why This Matters
Solubility differences of this magnitude directly affect bioassay reproducibility and formulation options, making triazole position a critical selection criterion for linker procurement.
- [1] Oluwatosin R. Ayinde et al., 'Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series,' ACS Medicinal Chemistry Letters, 2023, 14(7), 936–942, doi: 10.1021/acsmedchemlett.3c00082 View Source
